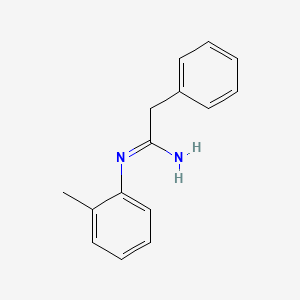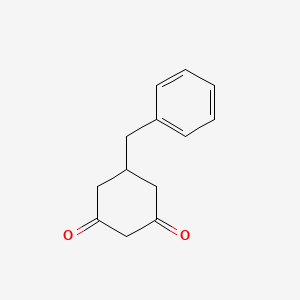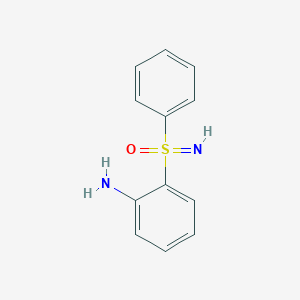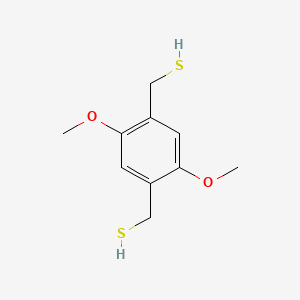
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is an organic compound characterized by the presence of two methoxy groups and two thiol groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol typically involves the reaction of 2,5-dimethoxybenzene with thiol-containing reagents under specific conditions. One common method is the electro-oxidative polymerization of p-dimethoxybenzene, which yields poly(2,5-dimethoxy-1,4-phenylene) without crosslinking reactions or demethylation of the methoxy groups . The reaction conditions include the use of platinum electrodes, a supporting electrolyte such as tetraethyl- or tetrabutylammonium perchlorate, and solvents like dichloromethane or acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate catalysts and reaction conditions can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiol derivatives from reduction, and substituted benzene derivatives from nucleophilic substitution.
Scientific Research Applications
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds, which play a crucial role in redox reactions and protein folding processes. The methoxy groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethoxy-1,4-phenylene)dimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but differs in the presence of an amine group and a different substitution pattern.
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is unique due to the presence of both methoxy and thiol groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
50874-28-7 |
|---|---|
Molecular Formula |
C10H14O2S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
[2,5-dimethoxy-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14O2S2/c1-11-9-3-8(6-14)10(12-2)4-7(9)5-13/h3-4,13-14H,5-6H2,1-2H3 |
InChI Key |
ZEDHECWYZXVVDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CS)OC)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




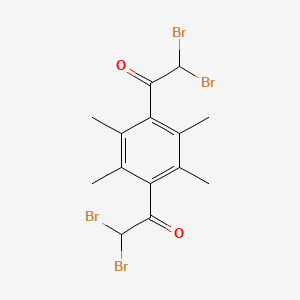
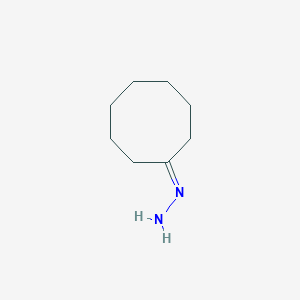
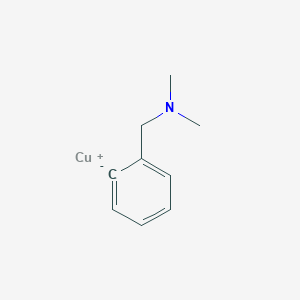
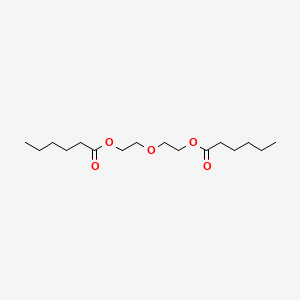
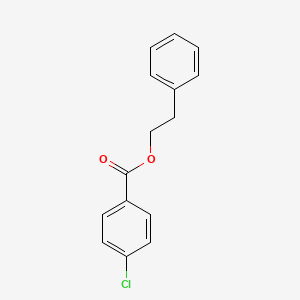
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

